molecular formula C11H12N2O B8697855 1H-Imidazole, 2-(3-methoxyphenyl)-1-methyl-

1H-Imidazole, 2-(3-methoxyphenyl)-1-methyl-

Cat. No. B8697855
M. Wt: 188.23 g/mol
InChI Key: DASXASRMFQYTJL-UHFFFAOYSA-N
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Patent
US07238714B2

Procedure details

A mixture of 3-iodoanisole (0.6 mL, 5 mmol), 1-methyl-2-(tributylstannyl)-1H-imidazole (Bull. Chem. Soc. Jpn. 1986, 59, 677, 2.5 g, 6 mmol), and dichlorobis(triphenylphosphine)palladoim(II) (421 mg, 0.6 mmol) in N,N-dimethylformamide (10 mL) was stirred at 60° C. for 8 h under nitrogen atmosphere. The reaction mixture was poured into 2 N sodium hydroxide aqueous solution (10 mL) and the basic mixture was extracted with ethyl acetate (30 mL×6). The combined organic extracts were washed with brine (10 mL×2) and dried (sodium sulfate). After removal of solvent, the residue was purified by column chromatography on silica gel eluting with dichloromethane/methanol (20/1) to afford 724 mg (77%) of the title compound as pale orange oil: 1H-NMR (CDCl3) δ 7.39–7.33 (1H, m), 7.22–7.16 (2H, m), 7.13–7.12 (1H, m), 6.97–6.94 (2H, m), 3.86 (3H, s), 3.76 (3H, s); MS (ESI) m/z 189 (M+H)+.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladoim(II)
Quantity
421 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[CH3:10][N:11]1[CH:15]=[CH:14][N:13]=[C:12]1[Sn](CCCC)(CCCC)CCCC.[OH-].[Na+]>CN(C)C=O>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:12]2[N:11]([CH3:10])[CH:15]=[CH:14][N:13]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
IC=1C=C(C=CC1)OC
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1C(=NC=C1)[Sn](CCCC)(CCCC)CCCC
Name
dichlorobis(triphenylphosphine)palladoim(II)
Quantity
421 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 8 h under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the basic mixture was extracted with ethyl acetate (30 mL×6)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel eluting with dichloromethane/methanol (20/1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 724 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.